Tsugacetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Formosanol involves several steps. The first enantioselective total synthesis of Formosanol and its stereoisomers was achieved using a Pd-catalyzed asymmetric allylic cycloaddition as a key step . This method allows for the production of six stereoisomers of the lignan acetals through a 7-8 step sequence .

Chemical Reactions Analysis

Formosanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cycloaddition reactions . The major products formed from these reactions are different stereoisomers of the lignan acetals .

Scientific Research Applications

In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, Formosanol has shown potential cytotoxicity against several cancer cell lines . Its unique structure and biological activities make it a valuable compound for further research in these areas.

Mechanism of Action

The mechanism of action of Formosanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that Formosanol exerts its effects through its unique aryltetralin lignan structure, which allows it to interact with various biological molecules .

Comparison with Similar Compounds

Formosanol is similar to other aryltetralin lignans such as Tsugacetal and Methyl β-Conidendral . These compounds share a similar structure but differ in their individual atoms, functional groups, and substructures . This structural uniqueness contributes to their distinct physicochemical properties, bioactivities, and pharmacological properties .

Biological Activity

Introduction

Tsugacetal is a lignan compound derived from the heartwood of Juniperus formosana Hayata. This natural product has garnered attention due to its diverse biological activities, which include anti-infective properties, apoptosis induction, and effects on various cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of lignans, which are known for their complex structures and potential therapeutic effects. It is characterized by its ability to interact with multiple biological targets, influencing various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.33 g/mol |

| Solubility | Soluble in organic solvents |

Anti-Infective Properties

This compound exhibits significant anti-infective activity against a range of pathogens. Research indicates its effectiveness against both bacterial and viral infections.

- Bacterial Infections : this compound has shown activity against various strains, including those resistant to conventional antibiotics.

- Viral Infections : It has demonstrated antiviral properties against viruses such as HIV and influenza .

Apoptosis Induction

This compound has been implicated in the induction of apoptosis in cancer cells. Studies have shown that it can trigger programmed cell death through various mechanisms:

- Caspase Activation : this compound activates caspases, leading to apoptosis in cancer cell lines.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Impact on Signaling Pathways

This compound influences several key signaling pathways associated with inflammation and cancer progression:

- NF-κB Pathway : It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses.

- PI3K/Akt Pathway : this compound affects the PI3K/Akt pathway, which plays a role in cell survival and growth .

Table 2: Summary of Biological Activities

Case Study 1: Anti-Cancer Effects

A study conducted on the effects of this compound on HeLa cervical cancer cells demonstrated its potential as an anticancer agent. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Methodology : HeLa cells were treated with varying concentrations of this compound. Cell viability was assessed using an MTT assay.

- Findings : An IC50 value was determined at approximately 25 µM, indicating potent cytotoxicity against HeLa cells .

Case Study 2: Anti-Inflammatory Activity

Research exploring the anti-inflammatory properties of this compound revealed that it effectively reduced inflammation in a carrageenan-induced paw edema model.

Properties

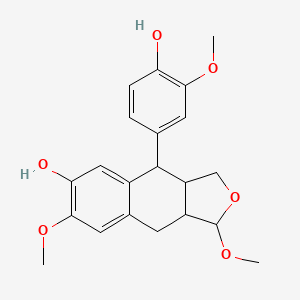

IUPAC Name |

9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKVHHWFBTXMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.